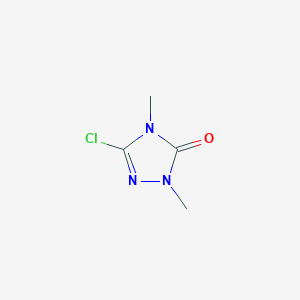

3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 22354-88-7

Cat. No.: VC11996216

Molecular Formula: C4H6ClN3O

Molecular Weight: 147.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22354-88-7 |

|---|---|

| Molecular Formula | C4H6ClN3O |

| Molecular Weight | 147.56 g/mol |

| IUPAC Name | 5-chloro-2,4-dimethyl-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |

| Standard InChI Key | CCNKKKJRYQHPRG-UHFFFAOYSA-N |

| SMILES | CN1C(=NN(C1=O)C)Cl |

| Canonical SMILES | CN1C(=NN(C1=O)C)Cl |

Introduction

Structural and Nomenclature Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one reflects its substitution pattern:

-

1,2,4-Triazole core: A five-membered ring with nitrogen atoms at positions 1, 2, and 4.

-

Chlorine substituent: Located at position 3.

-

Methyl groups: At positions 1 and 4.

-

Ketone group: At position 5, with partial saturation (4,5-dihydro).

The molecular formula is C₅H₇ClN₃O, with a molecular weight of 167.58 g/mol.

Stereoelectronic Features

The molecule’s planar triazole ring allows for conjugation between nitrogen lone pairs and the π-system, while the ketone group introduces polarity. Computational studies on analogous 1,2,4-triazoles suggest that substituents like chlorine and methyl groups influence electron distribution, affecting reactivity and intermolecular interactions .

Synthetic Methodologies

Chlorination of Precursor Triazolones

A patent (CN1110683A) describes selective chlorination of 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-one using chlorine gas in N,N-dimethylformamide (DMF) at 0–80°C . For 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a similar approach may involve:

-

Selective chlorination: Introducing chlorine at the 3-position using DMF as a solvent to direct electrophilic substitution.

-

Methylation: Installing methyl groups via alkylation agents like methyl iodide or dimethyl sulfate.

Example Protocol (Hypothetical):

-

Step 1: React 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one with chlorine gas in DMF at 25°C for 2 hours.

-

Step 2: Quench with ice water and purify via recrystallization.

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | ~85% (hypothetical) |

Alternative Routes

-

Cyclocondensation: Reacting hydrazine derivatives with carbonyl compounds, followed by chlorination.

-

Post-functionalization: Modifying pre-synthesized triazole scaffolds with methyl and chloro groups.

Physicochemical Properties

Experimental and Predicted Data

While direct experimental data for this compound is scarce, properties can be extrapolated from analogous structures :

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

-

NMR (¹H): Singlet at δ 3.2 ppm (N-CH₃), multiplet at δ 2.1 ppm (C-CH₃), and a broad peak at δ 10.5 ppm (NH, if present) .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

DFT calculations on similar triazoles (e.g., ethyl-2-(4-amino-5-oxo-3-(thiophen-2-yl-methyl)-4,5-dihydro-1,2,4-triazol-1-yl) acetate) reveal:

-

Molecular Electrostatic Potential (MEP): Electron-rich regions near the carbonyl and chlorine atoms, suggesting sites for electrophilic/nucleophilic attacks.

Molecular Dynamics Simulations

Simulations predict aqueous solubility and membrane permeability compatible with agrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume